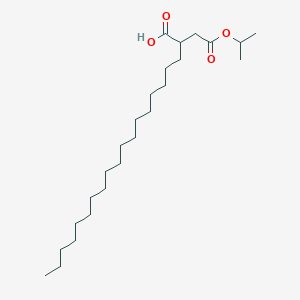
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid is a complex organic compound with a long carbon chain and multiple functional groups It is characterized by the presence of a carboxylic acid group, a ketone group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This process can be followed by further functionalization to introduce the ketone and ether groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites. The exact pathways can vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Arachidic acid (Eicosanoic acid): A long-chain fatty acid with similar structural features but lacking the ketone and ether groups.
2-Quinolinecarboxylic acid (2-oxo-2-propan-2-yloxyethyl) ester: A compound with a similar ether linkage but different core structure.
Uniqueness
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
72906-44-6 |
|---|---|
Molecular Formula |
C25H48O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-(2-oxo-2-propan-2-yloxyethyl)icosanoic acid |
InChI |
InChI=1S/C25H48O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25(27)28)21-24(26)29-22(2)3/h22-23H,4-21H2,1-3H3,(H,27,28) |
InChI Key |
IBSMGVZOSOGWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CC(=O)OC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















